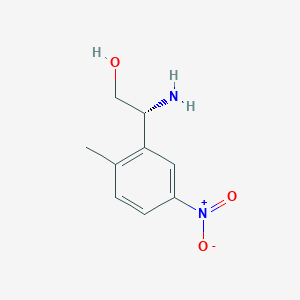

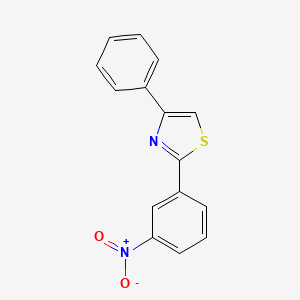

(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol” is a chiral molecule with an amino group, a nitro group, and a hydroxyl group attached to a phenyl ring. The presence of these functional groups suggests that this compound could exhibit a variety of chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino, nitro, and hydroxyl groups onto the phenyl ring in separate steps. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group on the phenyl ring could have a significant impact on the molecule’s overall shape and electronic structure .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The amino and hydroxyl groups could act as nucleophiles in reactions, while the nitro group could undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Antimalarial Activity

- A series of compounds related to (R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These findings encourage further clinical trials in humans (Werbel et al., 1986).

Chemical Synthesis

- This compound has been used in the synthesis and resolution of various chemical structures. For instance, it played a role in resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to a better understanding of the absolute configuration of chemical compounds (Drewes et al., 1992).

Conformational Polymorphism

- The compound exhibits conformational and color polymorphism, presenting a unique opportunity to study the complex thermodynamic relationships among different crystalline forms (He et al., 2001).

Catalyst Reactivity

- This compound has been involved in the study of catalyst reactivity, particularly in the selective hydrogenation of functionalized nitroarenes. This research contributes to the development of more efficient synthetic methodologies (Wilkinson et al., 2000).

Spectroscopic Study

- Studies involving this compound have contributed to the spectroscopic analysis and structural determination of complex chemical systems, enhancing our understanding of molecular interactions and structures (Kianfar et al., 2015).

NMR Spectroscopy

- The compound has been used to differentiate and define prochiral protons in various chemical structures, contributing significantly to NMR spectroscopy studies (Coxon et al., 2004).

Antimicrobial and Anti-inflammatory Activities

- Research has explored the antimicrobial, antioxidant, and anti-inflammatory activities of compounds related to (R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol. This highlights its potential in the development of new therapeutic agents (Devi et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADISPFSUHLIZGZ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)